(E)-N-{[(9E)-9-(Hydroxyimino)-5A,5B,8,8,11A-pentamethyl-1-(prop-1-EN-2-YL)-icosahydro-1H-cyclopenta[A]chrysen-3A-YL]methylidene}hydroxylamine
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Overview
Description
- The compound’s systematic name is (E)-N-{[(9E)-9-(Hydroxyimino)-5A,5B,8,8,11A-pentamethyl-1-(prop-1-EN-2-YL)-icosahydro-1H-cyclopenta[A]chrysen-3A-YL]methylidene}hydroxylamine .
- It belongs to the class of aromatic amines.
- Physical properties:
- Color: Colorless to pale yellow liquid.
- Odor: Irritating.
- Chemical properties:
- It is an electrophilic compound that can react with aldehydes, ketones, and acid anhydrides to form corresponding products.
- It also undergoes substitution reactions (alkylation, halogenation, etc.).
Preparation Methods
- The synthesis of this compound primarily involves alkylation of aniline with isopropenyl bromide or isopropenyl chloride.
- Specific methods include:
- Direct reaction of aniline with isopropene.
- First, react isopropene with diisopropyl hydrogen phosphate to obtain 2-isopropyl aniline, followed by reaction with aniline.
- Safety precautions:
- The compound has an irritating odor and may cause skin, eye, and respiratory irritation. Proper protective equipment should be worn during handling.
Chemical Reactions Analysis
- Reactions:
- Alkylation: Forms alkylated derivatives.
- Substitution: Undergoes halogenation, nitration, and other substitution reactions.
- Common reagents:
- Alkylating agents (e.g., isopropenyl bromide).
- Halogens (e.g., chlorine, bromine).
- Major products:
- Alkylated aniline derivatives.
- Substituted products.
Scientific Research Applications
Organic Synthesis:
Biological and Medicinal Applications:
Mechanism of Action
- Not extensively studied.
- Molecular targets and pathways remain unclear.
- Research is needed to elucidate its effects.
Comparison with Similar Compounds
- Unfortunately, specific similar compounds are not readily available in the literature for direct comparison.
- Its uniqueness lies in its complex structure and potential applications.
Remember that this compound’s detailed research and applications might be limited, but it serves as an intriguing starting point for further investigation.
Properties
Molecular Formula |
C30H48N2O2 |
---|---|
Molecular Weight |
468.7 g/mol |
IUPAC Name |
(NE)-N-[(1R,5aR,5bR,11aR)-3a-[(E)-hydroxyiminomethyl]-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-2,3,4,5,6,7,7a,10,11,11b,12,13,13a,13b-tetradecahydro-1H-cyclopenta[a]chrysen-9-ylidene]hydroxylamine |
InChI |
InChI=1S/C30H48N2O2/c1-19(2)20-10-15-30(18-31-33)17-16-28(6)21(25(20)30)8-9-23-27(5)13-12-24(32-34)26(3,4)22(27)11-14-29(23,28)7/h18,20-23,25,33-34H,1,8-17H2,2-7H3/b31-18+,32-24+/t20-,21?,22?,23?,25?,27-,28+,29+,30?/m0/s1 |
InChI Key |
LCYUMJIXWCZITH-PYAMRPFWSA-N |
Isomeric SMILES |
CC(=C)[C@@H]1CCC2(C1C3CCC4[C@]5(CC/C(=N\O)/C(C5CC[C@]4([C@@]3(CC2)C)C)(C)C)C)/C=N/O |
Canonical SMILES |
CC(=C)C1CCC2(C1C3CCC4C5(CCC(=NO)C(C5CCC4(C3(CC2)C)C)(C)C)C)C=NO |
Origin of Product |
United States |
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